molecular formula C17H17FN2O3 B5420403 N-(3-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

N-(3-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B5420403
M. Wt: 316.33 g/mol
InChI Key: FOVKSYJGIQNDMJ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a fluorophenyl group and a furan-2-carbonyl group

Properties

IUPAC Name

N-(3-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c18-13-3-1-4-14(11-13)19-16(21)12-6-8-20(9-7-12)17(22)15-5-2-10-23-15/h1-5,10-12H,6-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVKSYJGIQNDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

    Attachment of the Furan-2-carbonyl Group: The furan-2-carbonyl group can be attached through acylation reactions using furan-2-carbonyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl and furan-2-carbonyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
  • N-(3-bromophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
  • N-(3-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

Uniqueness

N-(3-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity, polarity, and biological activity.

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